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Compound of Interest

(Ethoxycarbonylmethyl)triphenyiph
Compound Name:
osphonium bromide

Cat. No.: B105958

Anwendungs- und Protokollhinweise: Synthese von Ethylacrylat-Derivaten mittels Wittig-
Olefinierung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einflihrung

Die Wittig-Reaktion und ihre prominente Variante, die Horner-Wadsworth-Emmons (HWE)-
Reaktion, sind unverzichtbare Werkzeuge in der organischen Synthese zur Bildung von
Kohlenstoff-Kohlenstoff-Doppelbindungen. Diese Reaktionen sind besonders wertvoll fur die
Synthese von a,B3-ungesattigten Estern, wie z. B. Ethylacrylat-Derivaten, die wichtige Bausteine
in der pharmazeutischen Chemie sind. Die Fahigkeit, diese Struktureinheiten mit hoher
Stereokontrolle und unter relativ milden Bedingungen zu erzeugen, macht die Wittig- und
HWE-Reaktionen zu bevorzugten Methoden bei der Entwicklung neuer therapeutischer
Wirkstoffe. Viele Acrylat-Derivate zeigen interessante biologische Aktivitaten, einschlief3lich
antiproliferativer und enzymhemmender Eigenschaften, was ihre Synthese fir die medizinische
Chemie besonders relevant macht.

Reaktionsmechanismen
Die Wittig-Reaktion

Die Wittig-Reaktion nutzt ein Phosphoniumylid, um eine Carbonylgruppe (von einem Aldehyd
oder Keton) in eine Alken-Doppelbindung umzuwandeln. Die treibende Kraft der Reaktion ist
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die Bildung einer sehr stabilen Phosphor-Sauerstoff-Doppelbindung im Triphenylphosphinoxid-
Nebenprodukt. Die Reaktion verlauft typischerweise Uber einen viergliedrigen Oxaphosphetan-
Ubergangszustand. Stabilisierte Ylide, wie das fiir die Synthese von Ethylacrylat-Derivaten
verwendete (Carbethoxymethylen)triphenylphosphoran, fihren aufgrund der
thermodynamischen Kontrolle des Reaktionsverlaufs tberwiegend zur Bildung des (E)-
Isomers.

Abbildung 1: Allgemeiner Mechanismus der Wittig-Reaktion.

Die Horner-Wadsworth-Emmons (HWE)-Reaktion

Die HWE-Reaktion ist eine Modifikation der Wittig-Reaktion, die Phosphonat-stabilisierte
Carbanionen anstelle von Phosphoniumyliden verwendet. Ein wesentlicher Vorteil besteht
darin, dass das Nebenprodukt ein wasserlosliches Dialkylphosphat ist, was die
Produktreinigung im Vergleich zur Entfernung von Triphenylphosphinoxid erheblich erleichtert.
HWE-Reaktionen, insbesondere mit Reagenzien wie Triethylphosphonoacetat, sind fir ihre
hohe Stereoselektivitat bei der Bildung von (E)-Alkenen bekannt.
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Abbildung 2: Mechanismus der Horner-Wadsworth-Emmons-Reaktion.

Anwendungen in der Arzneimittelentwicklung
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Ethylacrylat-Derivate, insbesondere solche mit Aryl-Substituenten (z. B. Ethylcinnamat-
Analoga), sind von erheblichem Interesse flr die Arzneimittelentwicklung. Diese Verbindungen
haben eine Reihe von biologischen Aktivitaten gezeigt, darunter:

» Antiproliferative Aktivitat: Viele substituierte Acrylate wirken als Inhibitoren der Tubulin-
Polymerisation und stéren so die Bildung des Mikrotubuli-Zytoskeletts, was fiir die Zellteilung
entscheidend ist. Dies macht sie zu potenziellen Kandidaten fur die Krebstherapie.

o Enzymhemmung: Die a,-ungesattigte Ester-Funktionalitat kann als Michael-Akzeptor
fungieren und kovalent an Nukleophile im aktiven Zentrum von Enzymen binden, was zu
einer irreversiblen Hemmung fuhrt.

e Entziindungshemmende und antioxidative Eigenschaften: Bestimmte Derivate haben die
Fahigkeit gezeigt, Entziindungswege zu modulieren und auf oxidativen Stress zu reagieren.
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Abbildung 3: Konzeptweg der antiproliferativen Aktivitat.

Experimentelle Protokolle
Protokoll 1: Wittig-Synthese von Ethyl-trans-Cinnamat

Dieses Protokoll beschreibt eine I6sungsmittelfreie Reaktion von Benzaldehyd mit dem
stabilisierten Ylid (Carbethoxymethylen)triphenylphosphoran.
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Materialien:

Benzaldehyd (1.0 Aquiv.)

(Carbethoxymethylen)triphenylphosphoran (1.1 Aquiv.)

Hexan

5-mL-Rundkolben mit Ruhrstab

Spatel

Filterpipette
Durchfihrung:

» Wiegen Sie 201 mg (0.57 mmol) (Carbethoxymethylen)triphenylphosphoran in einen 3-mL-
Rundkolben ein.

e Geben Sie 50 pL (0.5 mmol) Benzaldehyd in den Kolben.

e Ruhren Sie die Mischung bei Raumtemperatur 15 Minuten lang kraftig mit einem
Magnetriihrer oder zerreiben Sie sie mit einem Spatel. Die Mischung wird typischerweise zu
einer dicken Paste oder einem Feststoff.

e Nach Abschluss der Reaktion (Uberprift durch DC), geben Sie 3 mL Hexan hinzu und rtihren
Sie fur einige Minuten, um das Triphenylphosphinoxid-Nebenprodukt auszuféllen.

e Trennen Sie die Hexanldsung, die das Produkt enthalt, mit einer Filterpipette vom festen
Nebenprodukt ab und Uberfuhren Sie sie in einen sauberen, tarierten Kolben.

e Wiederholen Sie den Extraktionsschritt mit weiteren 3 mL Hexan, um eine maximale
Produktriickgewinnung zu gewahrleisten.

e Vereinigen Sie die Hexanextrakte und verdampfen Sie das Losungsmittel unter reduziertem
Druck, um das rohe Ethyl-trans-Cinnamat als Ol zu erhalten.
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o Das Produkt kann bei Bedarf durch Saulenchromatographie an Kieselgel weiter gereinigt
werden.

Protokoll 2: HWE-Synthese eines Ethylacrylat-Derivats

Dieses Protokoll beschreibt eine allgemeine Methode unter Verwendung von Natriumhydrid als
Base zur Synthese eines (E)-a,-ungesattigten Esters.

Materialien:

e Aldehyd (1.0 Aquiv.)

e Triethylphosphonoacetat (1.1 Aquiv.)

 Natriumhydrid (NaH), 60 %ige Dispersion in Mineraldl (1.2 Aquiv.)
o Wasserfreies Tetrahydrofuran (THF)

o Gesattigte wassrige Ammoniumchlorid (NH4Cl)-Ldsung

» Ethylacetat, Sole

o Wasserfreies Magnesiumsulfat (MgSOa)

Durchfihrung:

o Geben Sie unterINERTER Atmosphére (z. B. Stickstoff oder Argon) NaH (1.2 Aquiv.) in einen
flammgetrockneten Dreihalskolben.

e Waschen Sie das NaH mit wasserfreiem Hexan, um das Mineraldl zu entfernen, und
dekantieren Sie das Hexan vorsichtig ab.

e Flgen Sie wasserfreies THF hinzu, um eine Suspension zu erzeugen, und kiihlen Sie diese
in einem Eisbad auf 0 °C.

« Fiigen Sie langsam eine Losung von Triethylphosphonoacetat (1.1 Aquiv.) in wasserfreiem
THF zu. Lassen Sie die Mischung auf Raumtemperatur erwarmen und rihren Sie fur 1
Stunde oder bis die Wasserstoffentwicklung aufhort.
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o Kihlen Sie die resultierende Ylidlosung wieder auf 0 °C ab.
« Fiigen Sie eine Losung des Aldehyds (1.0 Aquiv.) in wasserfreiem THF tropfenweise hinzu.

o Lassen Sie die Reaktion bei Raumtemperatur rihren und Uberwachen Sie den Fortschritt
mittels DUnnschichtchromatographie (DC).

e Nach Abschluss der Reaktion kiihlen Sie auf 0 °C und l6schen die Reaktion vorsichtig durch
langsame Zugabe von gesattigter wassriger NH4Cl-Losung.

o Extrahieren Sie die wassrige Schicht dreimal mit Ethylacetat.

e Vereinigen Sie die organischen Schichten, waschen Sie sie mit Sole, trocknen Sie sie Uber
wasserfreiem MgSOa und konzentrieren Sie sie unter reduziertem Druck ein, um das
Rohprodukt zu erhalten.

» Reinigen Sie das Produkt durch Saulenchromatographie an Kieselgel.

Datenprasentation

Die folgenden Tabellen fassen quantitative Daten fur die Synthese verschiedener Ethylacrylat-
Derivate zusammen.

Tabelle 1: Synthese von Ethyl-Aryl-Acrylaten Gber die Wittig-Reaktion
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Ylid- Bedingunge . Ausbeute
Aldehyd . Zeit Referenz
Aquivalente n (%)
Raumtemper
atur, )
Benzaldehyd 1.1 ] 15 min 85
[6sungsmittelf
rei
Mikrowelle,
P ) 11 |[6sungsmittelf 5 min 92
Anisaldehyd )
rei
p- Mikrowelle,
Nitrobenzalde 1.1 [6sungsmittelf 6 min 90
hyd rei
p- CH2Clz,
Chlorbenzald 1.2 Raumtemper 2h ~80-85
ehyd atur
p- Mikrowelle,
Bromobenzal 1.1 [6sungsmittelf 5 min 88
dehyd rei
110 °C,
- [6sungsmittelf )
1.0 15 min >90
Anthraldehyd rei

(Schmelze)

Tabelle 2: Synthese von Ethyl-Acrylat-Derivaten tGber die HWE-Reaktion
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Aldehyd/Ke Bedingunge . Ausbeute
Base Zeit Referenz
ton n (%)
Cyclohexano Benzol, 60-65 15 min (nach
NaH 80-84
n °C Zugabe)
Methanol,
P ) NaOMe Raumtemper 1lh ~85-90
Anisaldehyd
atur
Acetonitril,
Allgemeiner )
DBU / LiCl Raumtemper 1-4h Hoch
Aldehyd
atur
Allgemeiner KHMDS / 18-
THF, -78 °C 3h Hoch
Aldehyd Krone-6
Wasser, 35- )
Formaldehyd K2COs 40 °C 45 min 74-80

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf fir die Synthese und Reinigung von Ethylacrylat-Derivaten ist

unten dargestellt.
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Abbildung 4: Allgemeiner Arbeitsablauf fiir die Synthese.
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 To cite this document: BenchChem. [Synthesis of ethyl acrylate derivatives via Wittig
olefination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105958#synthesis-of-ethyl-acrylate-derivatives-via-
wittig-olefination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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